Methyl Transfer Reactivity: Parent vs. 3-Fluoro Analog (Direct Kinetic Comparison)
The unsubstituted parent compound (R = H, CAS 15121-44-5) exhibits a methyl transfer rate constant (kMe) of 4.6 × 10⁻⁵ M⁻¹s⁻¹, which is 670-fold lower than that of the 3-fluoro-substituted analog (kMe = 3.1 × 10⁻² M⁻¹s⁻¹) [1]. This demonstrates that the 2-methoxy-1-methylpyridinium core offers a baseline, low-reactivity platform that can be predictably tuned via substitution, whereas the parent compound itself provides a kinetically controlled, less promiscuous methylating agent.
| Evidence Dimension | Second-order rate constant for methyl transfer to methyl methanephosphonate |
|---|---|
| Target Compound Data | kMe = 4.6 ± 0.1 × 10⁻⁵ M⁻¹s⁻¹ |
| Comparator Or Baseline | 3-Fluoro-N-methyl-2-methoxypyridinium (R = 3-F): kMe = 3.1 ± 0.1 × 10⁻² M⁻¹s⁻¹ |
| Quantified Difference | 670-fold higher reactivity for the 3-F analog |
| Conditions | d₆-DMSO, 25.0 ± 0.5 °C, monitored by 500 MHz ¹H NMR |
Why This Matters
For applications requiring controlled methylation (e.g., mechanistic studies or selective probe design), the lower reactivity of the parent compound minimizes unwanted side reactions compared to more electrophilic substituted analogs.
- [1] Chambers, R. D.; et al. (2013). Kinetic Assessment of N-Methyl-2-Methoxypyridinium Species as Phosphonate Anion Methylating Agents. Organic Letters, 15(5), 1084–1087. View Source
